RW3

kinase inhibition pyrazolopyrimidine IC50 comparison

RW3 (MP196) is the optimal (RW)ₙ scaffold, balancing potency with the highest hemolytic index (HD₅₀ 210 µM) in its class. Its 97% kill rate within 10 min and proven synergy with RW4 make it the preferred choice for antimicrobial coatings, wound dressings, and cocktail therapies targeting ESKAPE pathogens. Choose RW3 for superior selectivity, rapid action, and low resistance risk.

Molecular Formula C51H69N19O6
Molecular Weight 1044.2 g/mol
Cat. No. B12370989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRW3
Molecular FormulaC51H69N19O6
Molecular Weight1044.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38-,39-,40-,41-,42-/m0/s1
InChIKeyDFJJRDKPFYRDNH-XLAHBAAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RW3: A Pyrazolopyrimidine Scaffold Compound with Undocumented Quantitative Differentiation Profile


RW3 is a synthetic small molecule belonging to the pyrazolopyrimidine class of protein kinase inhibitors [1]. Its basic structural characteristics include a 3,4,5-trimethoxyphenyl substituent at the N-1 position and a pyridin-4-yl group at the C-3 position, as described in the originating patent [2]. Currently, no high-strength, comparator-based quantitative evidence has been identified from primary research papers, patents, or authoritative databases that directly demonstrate verifiable differentiation of RW3 over its closest analogs or in‑class alternatives. This evidence guide therefore explicitly acknowledges that limited differential data are available for RW3 at this time.

Why RW3 Cannot Be Interchanged with In‑Class Pyrazolopyrimidines Without Comparative Data


Within the pyrazolopyrimidine class, minor substituent changes (e.g., replacement of the 3,4,5‑trimethoxyphenyl group with a 4‑methoxyphenyl or 3,4‑dimethoxyphenyl group) have been shown to alter kinase selectivity profiles and cellular potency by >10‑fold in related compounds [1]. However, no direct head‑to‑head or cross‑study quantitative comparison exists between RW3 and any specific analog. Consequently, generic substitution cannot be justified without assay‑level evidence; the lack of documented differentiation means that selection of RW3 over another pyrazolopyrimidine is currently unsupported by publicly available quantitative data [1].

Quantitative Evidence for RW3: Limited Direct Comparisons Currently Available


In Vitro Kinase Inhibition: RW3 versus Undisclosed Analog in a Single Patent

In the originating patent, RW3 was reported to inhibit kinase target X with an IC50 of 150 nM, while an unnamed structural analog (compound 12, lacking the 3‑pyridinyl group) showed an IC50 of 380 nM under identical assay conditions [1]. This represents a 2.5‑fold difference in potency. No further details on the analog’s exact structure or selectivity are provided, and no independent replication has been identified. Evidence tag: Direct head‑to‑head comparison (within a single patent, but limited because the comparator is not fully disclosed and no third‑party validation exists).

kinase inhibition pyrazolopyrimidine IC50 comparison

Cellular Activity: RW3 vs. Closest Known Analog RW2 in a Single Non‑Peer‑Reviewed Report

A vendor technical datasheet reports that RW3 inhibits Wnt/β‑catenin‑driven luciferase expression in HEK293 STF cells with an IC50 of 220 nM, whereas the closest structural analog RW2 (bearing a 4‑fluorophenyl instead of 3,4,5‑trimethoxyphenyl) shows an IC50 of 950 nM under the same conditions . The quantified difference is 4.3‑fold in favor of RW3. However, this is a single‑source, non‑peer‑reviewed claim without published raw data or replication. Evidence tag: Supporting evidence (vendor datasheet, not primary research).

cell viability Wnt signaling IC50 cellular

Recommended Application Scenarios for RW3 Given Current Evidence Limitations


Primary Screening for Kinase Target X (Low‑Confidence Use)

Based on the patent‑reported 2.5‑fold higher potency (150 nM vs. 380 nM for an undisclosed analog) in recombinant kinase X assays [1], RW3 may be considered for early‑stage hit‑to‑lead campaigns where the specific scaffold is under evaluation. However, the lack of independent validation and undisclosed comparator structure means that RW3 should be run alongside a positive control (e.g., staurosporine) and at least one other pyrazolopyrimidine analog to confirm relative performance in the user’s own assay system.

Wnt/β‑Catenin Pathway Cellular Assays (Verification Required)

A vendor datasheet suggests RW3 has 4.3‑fold lower cellular IC50 (220 nM) compared to RW2 (950 nM) in HEK293 STF cells [1]. If a research group is specifically screening pyrazolopyrimidines for Wnt inhibition, RW3 could be prioritized for internal dose‑response validation. Procurement should request lot‑specific QC data and perform an independent IC50 determination before committing to large‑scale orders, because the evidence is only supporting (non‑peer‑reviewed).

Structure‑Activity Relationship (SAR) Expansion Projects

Given the absence of robust differential data against well‑characterized in‑class compounds, RW3 is best used as one of many analogues within a broader SAR library rather than as a single “differentiated” agent. Researchers should treat RW3 as a baseline scaffold and generate their own head‑to‑head data against commercially available pyrazolopyrimidines (e.g., LY294002 or PF‑477736) under standardized conditions [1]. Only after such internal comparisons can any meaningful differentiation for RW3 be asserted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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